2-[1-(1-methyl-1H-indole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine
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Description
Indole and its derivatives play an important role in medicinal chemistry . They are gaining a lot of importance due to their physiological activity which includes anticancer, antitubercular, antimicrobial, antiviral, antimalarial, anti-inflammatory activities, antileishmanial agents, anti-cholinesterase, and enzyme inhibitory .
Synthesis Analysis
In medicinal chemistry, some new sulfonamide-based indole derivatives were synthesized by using 1H-indole -2 carboxylic acid as a starting material . The structure of all synthesized sulfonamide-based indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy .Molecular Structure Analysis
The molecular structure of indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .Physical and Chemical Properties Analysis
Indole is a colorless crystalline solid with a melting point of 52 °C and a boiling point 253 °C at 762 mm . It contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Future Directions
Mechanism of Action
Target of Action
The compound “2-[1-(1-methyl-1H-indole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine” is a derivative of indole, a heterocyclic aromatic organic compound . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
The mode of action of indole derivatives is diverse, depending on the specific derivative and its target. They are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .
Result of Action
The result of the action of “this compound” would depend on its specific targets and mode of action. Given that it is an indole derivative, it may have a broad spectrum of biological activities . .
Properties
IUPAC Name |
(1-methylindol-3-yl)-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c1-26-15-19(18-6-2-3-7-21(18)26)23(28)27-13-10-16(11-14-27)20-9-8-17-5-4-12-24-22(17)25-20/h2-9,12,15-16H,10-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZARWKAYVPKEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3CCC(CC3)C4=NC5=C(C=CC=N5)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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